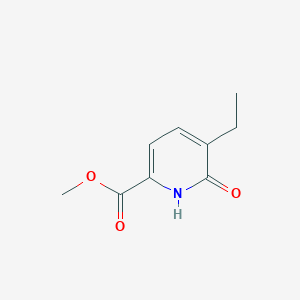![molecular formula C22H22O6 B14319267 6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane) CAS No. 112571-17-2](/img/structure/B14319267.png)
6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes multiple oxygen atoms and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenyl-substituted precursors with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The phenyl groups and oxygen atoms in the structure can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional versatility.
Wirkmechanismus
The mechanism by which 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) exerts its effects involves interactions with molecular targets through its phenyl and oxygen-containing groups. These interactions can influence various pathways, including those related to chemical reactivity and biological activity. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and material science.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Used in analytical chemistry for metal ion detection.
Uniqueness
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is unique due to its spirocyclic structure with multiple oxygen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for research in fields requiring stable and versatile compounds.
Eigenschaften
CAS-Nummer |
112571-17-2 |
|---|---|
Molekularformel |
C22H22O6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-phenyl-4-(6-phenyl-1,5,7-trioxaspiro[2.5]octan-4-yl)-1,5,7-trioxaspiro[2.5]octane |
InChI |
InChI=1S/C22H22O6/c1-3-7-15(8-4-1)19-23-11-21(13-25-21)17(27-19)18-22(14-26-22)12-24-20(28-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI-Schlüssel |
KQIQHHZABBVIOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CO2)C(OC(O1)C3=CC=CC=C3)C4C5(COC(O4)C6=CC=CC=C6)CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


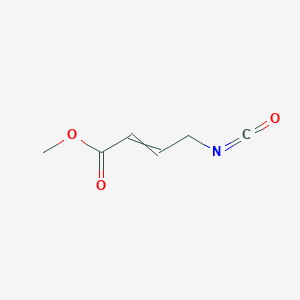
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
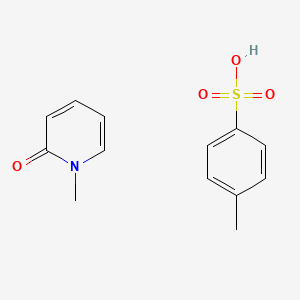
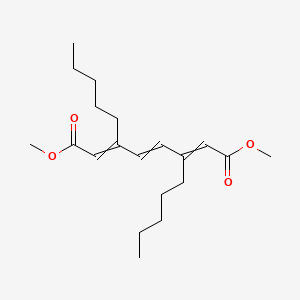
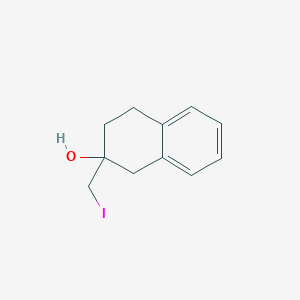
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
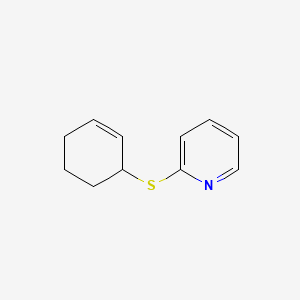
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
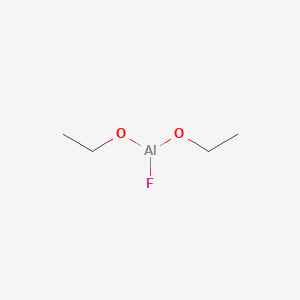
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
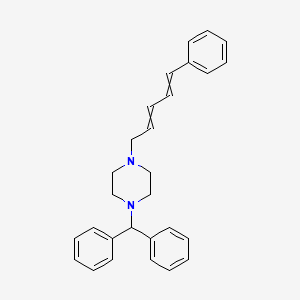
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
